(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(2R)-2-[(4-methylphenoxy)methyl]pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-4-6-15(7-5-13)23-11-14-3-2-10-22(14)18-16-8-9-19-17(16)20-12-21-18/h4-9,12,14H,2-3,10-11H2,1H3,(H,19,20,21)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKNULPURLBBF-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCN2C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@H]2CCCN2C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Pyrrolidine Formation
The chiral pyrrolidine moiety is synthesized via:
-
Enantioselective hydrogenation of a prochiral dihydroimidazole using a Ru-BINAP catalyst (Scheme 2).
-
Resolution of racemic mixtures using chiral acids (e.g., tartaric acid).
Procedure :
-
Step 1 : React 4-pentenenitrile with p-tolyloxyacetaldehyde in the presence of L-proline (organocatalyst) to form a chiral imine.
-
Step 2 : Reduce the imine using NaBH4 in methanol at 0°C.
-
Step 3 : Purify via chiral HPLC (Chiralpak IC column, hexane:isopropanol = 90:10).
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 98% |
| Yield | 72% |
| Optical Rotation | [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) |
Etherification of Pyrrolidine
Introduce the p-tolyloxy group via Mitsunobu reaction:
-
Step 1 : React (R)-pyrrolidin-2-ylmethanol with p-cresol using DIAD and PPh3 in THF.
-
Step 2 : Stir at 25°C for 12 hours.
Coupling of Pyrrolidine and Pyrrolo[2,3-d]pyrimidine
Nucleophilic Aromatic Substitution
Procedure :
-
Step 1 : Mix 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv), (R)-2-((p-tolyloxy)methyl)pyrrolidine (1.2 equiv), and K2CO3 (2 equiv) in DMF.
-
Step 3 : Quench with H2O, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Yield | 68% |
| Purity (LC-MS) | 99.2% (m/z = 365.2 [M+H]⁺) |
Buchwald-Hartwig Amination (Alternative)
For higher yields, employ Pd catalysis:
-
Step 1 : Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (R)-2-((p-tolyloxy)methyl)pyrrolidine, Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in dioxane.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.61 (s, 1H, C5-H), 7.47 (d, J = 3.6 Hz, 1H, C2-H), 6.62 (d, J = 3.5 Hz, 1H, C3-H), 4.12–4.05 (m, 2H, OCH2), 3.85–3.78 (m, 1H, pyrrolidine CH), 2.64 (s, 3H, CH3), 2.35–2.20 (m, 4H, pyrrolidine CH2).
13C NMR (100 MHz, DMSO-d6) :
-
δ 158.9 (C4), 152.1 (C7a), 149.7 (C2), 134.5 (C5), 129.8 (C6), 127.3 (C3), 114.2 (OCH2), 68.5 (pyrrolidine C), 55.1 (OCH2), 46.8 (pyrrolidine CH2), 21.3 (CH3).
Chiral HPLC :
-
Column: Chiralpak AD-H (4.6 × 250 mm)
-
Mobile Phase: Hexane:EtOH = 80:20
-
Retention Time: 12.7 min (R-enantiomer), 15.2 min (S-enantiomer).
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyrrolopyrimidine core, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
Recent studies have focused on synthesizing various pyrrolopyrimidine derivatives, including the target compound. The synthesis involves several steps, typically starting from readily available precursors through methods such as cross-coupling reactions and condensation processes. For example, Khaled et al. (2023) reported a straightforward approach for synthesizing these compounds using substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material .
Table 1: Overview of Synthesis Methods
| Methodology | Description |
|---|---|
| Cross-Coupling Reactions | Utilizes coupling agents to form carbon-carbon bonds |
| Condensation Reactions | Involves the reaction of two molecules to form a larger product |
| Use of Substituted Amines | Enhances biological activity and specificity |
Pharmacological Activities
The compound exhibits a range of pharmacological properties that make it a candidate for further research in drug development:
- Antioxidant Activity : Studies have shown that pyrrolopyrimidine derivatives possess significant antioxidant properties, which can mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity using RAW264.7 cells, demonstrating potential in reducing inflammation markers .
- Anticancer Potential : Preliminary findings suggest that certain derivatives show promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Study 1: Anti-inflammatory Activity
A study conducted by Khaled et al. (2023) evaluated the anti-inflammatory effects of several pyrrolopyrimidine derivatives, including the target compound. The results indicated that specific analogues significantly inhibited pro-inflammatory cytokines in vitro when stimulated with lipopolysaccharides (LPS) .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to assess the binding affinity of these compounds to targets such as COX-2 and TLRs (Toll-like receptors). These studies revealed that certain derivatives exhibit strong binding interactions, correlating with their observed biological activities .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers |
| Anti-inflammatory | Inhibition of cytokine production |
| Anticancer | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of ®-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The table below compares key structural and molecular features of (R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine with related derivatives:
Key Research Findings and Gaps
- Structural Activity Relationships (SAR) :
- Unresolved Questions :
- Direct pharmacological data for this compound is absent in the evidence.
- Comparative studies on enantiomers (R vs. S configurations) are needed to validate stereochemical impacts.
Biological Activity
(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving pyrrolidine and pyrrolo[2,3-d]pyrimidine moieties. The structural configuration is crucial for its biological activity, with specific functional groups influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrrolopyrimidine derivatives. For instance, a notable study evaluated the cytotoxic effects of several derivatives on MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value of 23.42 µM , indicating significant cytotoxicity. This compound also induced apoptosis and increased reactive oxygen species (ROS) levels in cancer cells, emphasizing its potential as a lead candidate for further development as an anticancer agent .
Table 1: Cytotoxic Activity of Pyrrolopyrimidine Derivatives on MCF-7 Cells
| Compound | IC50 (µM) | Apoptosis Induction | MMP-9 Inhibition (%) |
|---|---|---|---|
| 3 | 23.42 | Yes | 42.16 (10 µM) |
| 4b | TBD | TBD | TBD |
| 8e | TBD | TBD | TBD |
Anti-inflammatory Effects
Pyrrolopyrimidine derivatives have also shown promise as anti-inflammatory agents. A study demonstrated that certain derivatives inhibited the expression of pro-inflammatory cytokines in RAW264.7 cells stimulated with lipopolysaccharides (LPS). The most effective compounds displayed significant inhibition of COX-2 and TLR receptors, which are pivotal in inflammatory responses .
Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
| Compound | COX-2 Inhibition (%) | TLR-2 Inhibition (%) | TLR-4 Inhibition (%) |
|---|---|---|---|
| 3a | TBD | TBD | TBD |
| 4b | TBD | TBD | TBD |
| 8e | TBD | TBD | TBD |
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways. For instance, it has been shown to inhibit the PI3K-AKT pathway, which is crucial for cell survival and proliferation in cancer cells . Additionally, molecular docking studies suggest that these compounds interact favorably with active sites on target proteins, leading to their biological effects.
Case Studies
Several case studies have documented the efficacy of pyrrolopyrimidine derivatives in preclinical models:
- Study on NSCLC : A derivative was identified as a potent microtubule inhibitor in non-small cell lung cancer (NSCLC) models, restoring apoptosis in resistant cell lines .
- In Vivo Tumor Growth Inhibition : Compounds demonstrated significant inhibition of tumor growth in xenograft models, showcasing their potential for clinical application in oncology .
Q & A
Q. Basic Research Focus
- Kinase Panel Screening : Use recombinant kinase assays (e.g., ADP-Glo™) across a panel of 50–100 kinases to identify off-target effects .
- Cellular Assays : Measure antiproliferative effects in cancer cell lines with overexpressed target kinases (e.g., JAK2 or EGFR mutants) .
- Binding Affinity : Surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify target engagement .
Advanced Tip : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified pyrrolidine substituents to pinpoint critical interactions .
How can researchers address low yields during the chlorination step in pyrrolopyrimidine synthesis?
Advanced Research Focus
Low yields in chlorination (e.g., at the 4-position) may stem from competing side reactions or incomplete activation. Solutions include:
- Reagent Optimization : Replace POCl₃ with PCl₅ or use catalytic DMAP to enhance reactivity .
- Solvent Screening : Polar aprotic solvents like DMF or MeCN improve solubility and reaction homogeneity .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., di-chlorinated species) and adjust stoichiometry .
Case Study : In , chlorination of 7H-pyrrolo[2,3-d]pyrimidine with POCl₃ achieved 81% yield after optimizing reaction time and temperature .
What enantioselective methods are viable for achieving >98% ee in the pyrrolidine moiety?
Q. Advanced Research Focus
- Asymmetric Catalysis : Use chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed aminations or alkylations .
- Enzymatic Resolution : Lipases (e.g., CAL-B) can selectively hydrolyze or acylate racemic intermediates .
- Chiral Pool Synthesis : Start with naturally occurring chiral building blocks (e.g., proline derivatives) to retain configuration .
Validation : Confirm enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
How do structural modifications to the p-tolyloxymethyl group impact pharmacokinetic properties?
Q. Advanced Research Focus
- LogP Optimization : Replace p-tolyloxy with polar groups (e.g., pyridyl) to enhance solubility, as seen in derivatives .
- Metabolic Stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .
- In Silico Modeling : Use QSAR models to predict bioavailability and blood-brain barrier penetration .
Example : In , analogs with 2,5-dimethoxybenzyl groups showed improved kinase selectivity due to steric and electronic effects .
What strategies mitigate decomposition during scale-up from milligram to gram quantities?
Q. Advanced Research Focus
- Thermal Stability Analysis : Use DSC or TGA to identify decomposition thresholds and adjust heating rates .
- Purification Optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Case Study : scaled the methylation of 7H-pyrrolo[2,3-d]pyrimidine to 180 g with controlled reagent addition and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
